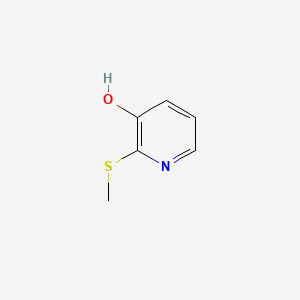

3-Pyridinol, 2-(methylthio)-

CAS No.: 32637-37-9

Cat. No.: VC16231138

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32637-37-9 |

|---|---|

| Molecular Formula | C6H7NOS |

| Molecular Weight | 141.19 g/mol |

| IUPAC Name | 2-methylsulfanylpyridin-3-ol |

| Standard InChI | InChI=1S/C6H7NOS/c1-9-6-5(8)3-2-4-7-6/h2-4,8H,1H3 |

| Standard InChI Key | LZMQEAWZBGDJCE-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC=N1)O |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

3-Pyridinol, 2-(methylthio)- consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at positions 2 and 3. The methylthio group () at position 2 contributes electron-withdrawing effects, while the hydroxyl group () at position 3 introduces hydrogen-bonding capability. This combination creates a polarized electronic environment, influencing the compound’s solubility, acidity, and reactivity .

The IUPAC Standard InChIKey (LZMQEAWZBGDJCE-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural features . Computational models reveal a planar pyridine ring with slight distortions due to steric interactions between the substituents .

Physicochemical Characteristics

Key physical properties include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 141.191 g/mol |

| Boiling point | Not reported |

| Melting point | Not reported |

| Solubility | Moderate in polar solvents |

The compound’s solubility in polar solvents like methanol and water is attributed to the hydroxyl group, while the methylthio group enhances lipophilicity . Spectroscopic data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), confirm its structure. The MS spectrum shows a molecular ion peak at m/z 141, consistent with its molecular weight, and fragmentation patterns indicative of the loss of and groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-pyridinol, 2-(methylthio)- typically involves functionalization of pyridine precursors. A representative route includes:

-

Nitration and Substitution: Starting with 2-chloro-5-nitropyridine, nucleophilic aromatic substitution with morpholine introduces a morpholino group, followed by hydrogenation to reduce the nitro group to an amine .

-

Oxazolidinone Formation: Reaction with glycidyl butyrate under basic conditions yields an oxazolidinone intermediate, which is further functionalized via sulfonylation or acetylation .

-

Methylthio Introduction: Thiolation using methylthiol reagents or displacement reactions with methylthio sources installs the group .

Alternative methods leverage the Mannich reaction, where 3-pyridinol derivatives react with amines and formaldehyde to form β-amino ketones, a strategy documented in mid-20th-century literature .

Optimization Challenges

Key challenges include controlling regioselectivity during substitution and minimizing side reactions such as over-oxidation of the thioether group. Catalytic hydrogenation with palladium on carbon () and ammonium formate has proven effective in reducing nitro intermediates without affecting sulfur functionalities .

Chemical Reactivity and Reactions

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to the para position relative to the nitrogen. The hydroxyl group at position 3 enhances ring activation, enabling reactions such as nitration and sulfonation under mild conditions .

Mannich Reaction

As demonstrated in classical studies, 3-pyridinol derivatives participate in Mannich reactions to form aminomethylated products. For example, condensation with formaldehyde and secondary amines yields derivatives with enhanced biological activity :

Oxidation and Reduction

The methylthio group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions. Controlled oxidation with hydrogen peroxide () yields the sulfoxide, while stronger oxidants like potassium permanganate () produce the sulfone .

Analytical Characterization

Mass Spectrometry

The NIST mass spectrum (MS number: 41602) displays a base peak at m/z 141 (molecular ion) and fragment ions at m/z 126 () and m/z 98 () . These patterns aid in structural confirmation and purity assessment.

Nuclear Magnetic Resonance

Proton NMR (-NMR) signals include:

-

A singlet at δ 2.50 ppm for the methylthio group ().

-

A broad peak at δ 9.80 ppm for the hydroxyl proton ().

-

Aromatic protons between δ 7.20–8.40 ppm, split due to coupling with adjacent substituents .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing oxazolidinone antibiotics and kinase inhibitors. Its bifunctional reactivity allows sequential modifications, enabling the construction of complex pharmacophores .

Material Science

Thioether-containing pyridines are explored as ligands in catalysis and as building blocks for metal-organic frameworks (MOFs). The sulfur atom’s lone pairs facilitate coordination to transition metals like palladium and copper .

Comparative Analysis with Related Pyridine Derivatives

| Compound | Substituents | Key Differences |

|---|---|---|

| 3-Pyridinol | OH at position 3 | Lacks methylthio group; lower lipophilicity |

| 2-Methylpyridine | CH at position 2 | Less polar; limited hydrogen-bonding capacity |

| 4-Pyridinethiol | SH at position 4 | Higher acidity due to thiol group |

The methylthio group in 3-pyridinol, 2-(methylthio)- confers distinct electronic and steric effects compared to analogs, influencing its reactivity and biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume